molecular formula C14H14FNO3 B4894935 Methyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Methyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B4894935
M. Wt: 263.26 g/mol
InChI Key: UJFGEIFDSVPYBS-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorophenyl group, a methyl group, and a tetrahydropyridine ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and esterification reactions under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial for achieving the desired quality and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

Methyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular processes.

    Industry: Utilized in the production of specialty chemicals, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and selectivity, while the tetrahydropyridine ring can modulate the compound’s overall conformation and reactivity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 4-(3-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Methyl 4-(3-bromophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Methyl 4-(3-methylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Comparison: Compared to its analogs, Methyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. These differences make it a valuable compound for specific applications where enhanced binding affinity, metabolic stability, or other fluorine-related effects are desired.

Properties

IUPAC Name

methyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3/c1-8-13(14(18)19-2)11(7-12(17)16-8)9-4-3-5-10(15)6-9/h3-6,11H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFGEIFDSVPYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=CC=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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